N-isopropyl-2-nitrobenzenesulfonamide

Hydrophobicity LogP SAR

Secondary amine construction via Ns-amide protection often suffers from inconsistent alkylation yields and harsh deprotection. N-Isopropyl-2-nitrobenzenesulfonamide (CAS 23530-42-9) eliminates these bottlenecks with its branched isopropyl architecture, enabling clean Mitsunobu alkylation and mild thiophenol/thioglycolic acid deprotection in the Fukuyama amine synthesis. • XLogP3 1.5-quantifiable lipophilicity for rational LogD tuning in medicinal chemistry SAR campaigns • Compatible with solid-phase immobilization for combinatorial library generation • 98% purity, colorless solid, ambient storage, global shipment from stocked inventories

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 23530-42-9
Cat. No. B1587410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-nitrobenzenesulfonamide
CAS23530-42-9
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3
InChIKeyAGNODYCWEZDMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-2-Nitrobenzenesulfonamide: Overview & Procurement


N-isopropyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by the presence of an ortho-nitro group on the benzene ring and an isopropyl substituent on the sulfonamide nitrogen [1]. It is a member of the nitrobenzenesulfonamide (Ns-amide) class, which are well-established intermediates in organic synthesis, serving dual roles as both protecting and activating groups for primary amines [2]. Its primary utility lies in the Fukuyama amine synthesis, where it enables the efficient preparation of secondary amines through alkylation under Mitsunobu or conventional conditions, followed by mild deprotection [2].

N-Isopropyl-2-Nitrobenzenesulfonamide: Why Substitution Fails


While N-isopropyl-2-nitrobenzenesulfonamide shares the core o-nitrobenzenesulfonamide (o-Ns) scaffold with its methyl, ethyl, and other alkyl analogs, its specific steric and electronic properties, conferred by the branched isopropyl group, differentiate its performance in key synthetic applications [1]. The choice of N-alkyl group influences reaction kinetics, yields, and even the feasibility of certain transformations. For example, the branched nature of the isopropyl group imparts increased hydrophobicity (LogP 1.5) compared to its linear or smaller alkyl counterparts, which can be a critical parameter affecting solubility and reaction outcome . Substituting with a less sterically hindered N-methyl analog may lead to unwanted side reactions or different reactivity profiles in the Mitsunobu alkylation step, underscoring that these in-class compounds cannot be simply interchanged without compromising synthetic efficiency [1].

Differentiation Evidence


Hydrophobicity: N-Isopropyl vs. N-Methyl

The N-isopropyl derivative exhibits a computed XLogP3 value of 1.5 [1]. This represents a significant increase in lipophilicity compared to the N-methyl analog (N-methyl-2-nitrobenzenesulfonamide), which would have a lower calculated LogP due to its smaller alkyl substituent. This difference in hydrophobicity is a critical factor in predicting compound solubility, membrane permeability, and behavior in reverse-phase purification systems.

Hydrophobicity LogP SAR Physicochemical Properties

Validated in Fukuyama Amine Synthesis

The compound is a specific N-monosubstituted nitrobenzenesulfonamide (Ns-amide) validated for use as both a protecting and activating group in the Fukuyama amine synthesis protocol [1]. This methodology allows for the efficient alkylation of the sulfonamide nitrogen under mild conditions (Mitsunobu or conventional), followed by facile deprotection with soft nucleophiles via a Meisenheimer complex intermediate [1]. Its established role in this widely adopted method provides a reliable, precedent-based justification for its selection over less-documented Ns-amide analogs.

Organic Synthesis Protecting Group Fukuyama Reaction Amine Synthesis

o-Nitro vs. p-Nitro Deprotection Selectivity

The ortho-nitro isomer of nitrobenzenesulfonamide, which includes N-isopropyl-2-nitrobenzenesulfonamide, exhibits superior regioselectivity during the deprotection step compared to the para-nitro isomer [1]. Deprotection of para-nosylates via nucleophilic aromatic substitution can lead to side products due to attack at the nitro group, a problem not encountered with the ortho-isomer [1]. This characteristic makes the ortho-substituted compound the preferred scaffold for applications requiring clean and efficient removal of the protecting group.

Regioselectivity Deprotection SNAr Protecting Group

Key Application Scenarios


Fukuyama-Mitsunobu Secondary Amine Synthesis

This compound is the reagent of choice for preparing N-isopropyl-N-alkyl-2-nitrobenzenesulfonamide intermediates. Under standard Mitsunobu conditions (e.g., DEAD/PPh3), it reacts smoothly with primary and secondary alcohols to yield the corresponding N-alkylated sulfonamide in high yields [1]. The resulting intermediate can then be deprotected with thiophenol or thioglycolic acid to furnish the desired secondary amine. This two-step protocol is a cornerstone method for constructing complex amine architectures found in pharmaceuticals and natural products [1].

Hydrophobic Building Block for SAR

Medicinal chemists use N-isopropyl-2-nitrobenzenesulfonamide as a lipophilic fragment in structure-activity relationship (SAR) explorations. Its computed XLogP3 of 1.5 provides a specific increase in hydrophobicity over smaller alkyl analogs [1]. Incorporating this fragment can be used to modulate the LogD, solubility, and permeability of a lead compound, offering a rational and quantifiable parameter for optimizing drug-like properties [1].

Solid-Phase Polyamine & Heterocycle Synthesis

The compound serves as a precursor for generating polymer-supported Ns-amide linkers. It can be immobilized onto resins and subsequently alkylated and deprotected to generate libraries of N-alkylated benzylamines and other amine-containing scaffolds on a solid support [1]. This application is particularly valuable in combinatorial chemistry and high-throughput synthesis for generating diverse compound collections for biological screening [1].

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